1-(2-Methylpropyl)-1H-indole-5-carbaldehyde
Overview
Description
1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound features a 2-methylpropyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring. Its unique structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of indole with 2-methylpropyl chloride, followed by oxidation to introduce the aldehyde group at the 5-position. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2-Methylpropyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(2-Methylpropyl)-1H-indole-5-carboxylic acid, while reduction yields 1-(2-Methylpropyl)-1H-indole-5-methanol.
Scientific Research Applications
1-(2-Methylpropyl)-1H-indole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving indole-based signaling molecules, which play crucial roles in various biological processes.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives can modulate various signaling pathways, including those involving neurotransmitters and hormones. The compound’s effects are mediated through its binding to receptors and enzymes, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic activity.
Comparison with Similar Compounds
1-(2-Methylpropyl)-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound has an aldehyde group at the 3-position instead of the 5-position. It is commonly used in the synthesis of tryptophan derivatives and other bioactive molecules.
1-(2-Methylpropyl)-1H-indole-3-carbaldehyde: Similar to this compound, but with the aldehyde group at the 3-position. It exhibits different reactivity and applications due to the positional difference of the functional group.
1H-Indole-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position instead of an aldehyde group. It is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-(2-methylpropyl)indole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(2)8-14-6-5-12-7-11(9-15)3-4-13(12)14/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCWFWIANUTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.